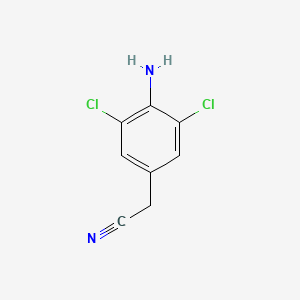

(4-Amino-3,5-dichlorophenyl)acetonitrile

Description

Significance of Nitrile-Containing Compounds in Contemporary Chemical Research

Nitrile-containing compounds, characterized by the presence of a cyano (-C≡N) functional group, are of paramount importance in organic chemistry. numberanalytics.com The cyano group is highly polar and the carbon atom is electrophilic, making it susceptible to nucleophilic attack. fiveable.me This inherent reactivity allows nitriles to serve as versatile precursors for a variety of other functional groups. numberanalytics.com Through reactions such as hydrolysis, reduction, and nucleophilic addition, the nitrile group can be readily converted into carboxylic acids, amides, primary amines, and ketones. fiveable.meebsco.comallen.in

This synthetic versatility makes nitriles indispensable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the conversion of nitriles to primary amines is a fundamental transformation for building molecules with biological activity, as the amino group is a key pharmacophore in many drug classes. fiveable.me Furthermore, aromatic nitriles, where the cyano group is attached to an aromatic ring, exhibit unique chemical properties due to the interplay between the two moieties. fiveable.me Acetonitrile (B52724), the simplest organic nitrile, is widely used not only as a polar aprotic solvent but also as a building block, providing a cyanomethyl (•CH2CN) or cyanide (•CN) source in various synthetic transformations. mdpi.com The ease with which the nitrile group can be transformed into other essential functionalities solidifies its role as a cornerstone of modern organic synthesis. researchgate.net

Overview of Dichlorinated Aromatic Systems as Synthetic Precursors

Aromatic systems substituted with chlorine atoms are fundamental building blocks in synthetic chemistry. mdpi.com The introduction of chlorine atoms onto an aromatic ring significantly alters the molecule's electronic properties and reactivity. Halogenation is a common strategy in drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.govmdpi.com More than a quarter of the drugs approved by the U.S. Food and Drug Administration (FDA) in 2021 contained at least one halogen atom, underscoring their importance in pharmaceutical development. mdpi.com

Dichlorinated aromatic compounds are particularly useful as synthetic precursors. The chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or as directing groups in electrophilic aromatic substitution, guiding the introduction of other functional groups to specific positions on the ring. researchgate.net They are also key substrates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to elaborate the aromatic core into more complex and functionally diverse structures. researchgate.net Therefore, dichlorinated aromatic systems are not merely simple chlorinated molecules but are highly versatile platforms for the construction of complex organic compounds, including active pharmaceutical ingredients and functional materials. nih.govnih.gov

Contextualizing (4-Amino-3,5-dichlorophenyl)acetonitrile within Advanced Chemical Building Blocks

This compound is a multifunctional molecule that exemplifies the concept of an advanced chemical building block. clearsynth.combldpharm.com It integrates three distinct and synthetically valuable functional groups onto a single phenyl ring: a primary amino group (-NH2), a nitrile group (-CH2CN), and two chlorine atoms in a specific arrangement. This unique combination of features provides multiple reactive sites that can be addressed selectively in subsequent synthetic steps.

The molecule's structure offers a strategic advantage for synthetic chemists. The amino group can be acylated, alkylated, or diazotized to introduce further complexity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain and introducing new functionalities. allen.in The dichlorinated phenyl ring provides a stable scaffold and the chlorine atoms can be utilized in cross-coupling reactions to build larger molecular architectures. The specific substitution pattern—with the amino group at position 4 and the chlorine atoms at positions 3 and 5—influences the reactivity of the aromatic ring and the other functional groups. This compound serves as a valuable intermediate for creating more elaborate molecules, particularly in the synthesis of biologically active compounds where this specific substitution pattern is desired. clearsynth.com

Table 1: Chemical Properties of this compound Data sourced from publicly available chemical databases.

| Property | Value |

| IUPAC Name | 2-(4-amino-3,5-dichlorophenyl)acetonitrile |

| CAS Number | 109421-34-3 |

| Molecular Formula | C₈H₆Cl₂N₂ |

| Molecular Weight | 201.05 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)N)Cl)CC#N |

| Category | Organic Building Block, Intermediate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3,5-dichlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWNXCEKOBATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification Strategies for 4 Amino 3,5 Dichlorophenyl Acetonitrile

Amine Group Functionalization

The primary amino group of (4-Amino-3,5-dichlorophenyl)acetonitrile, while sterically hindered by two ortho-chloro substituents, remains a key site for chemical modification. The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the amino group, which can influence reaction conditions.

Formation of Schiff Bases and Related Imines from the Amino Moiety

The condensation reaction between the primary amino group of this compound and various aldehydes or ketones can lead to the formation of Schiff bases or imines. While direct studies on this specific compound are not extensively documented, the synthesis of Schiff bases from other sterically hindered anilines, such as 2,6-dichloroaniline (B118687), provides insight into the expected reactivity. For instance, the reaction of 2,6-dichloroaniline with benzaldehyde (B42025) has been reported to yield the corresponding Schiff base, albeit in modest yields, highlighting the challenge posed by steric hindrance. researchgate.net

The general reaction scheme involves heating the aniline (B41778) derivative with the carbonyl compound, often in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the imine product.

Table 1: Examples of Schiff Base Formation with Analogous Anilines

| Aniline Derivative | Carbonyl Compound | Product | Reported Yield |

|---|---|---|---|

| 2,6-dichloroaniline | Benzaldehyde | N-(2,6-dichlorobenzylidene)aniline | 16% researchgate.net |

These examples suggest that while the formation of Schiff bases from this compound is feasible, optimization of reaction conditions, such as the choice of catalyst and removal of water, would be crucial to achieve satisfactory yields.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of sterically hindered anilines can be challenging due to the reduced accessibility of the nitrogen lone pair. However, N-acylation provides a more viable route for functionalization.

N-acylation of anilines is a common transformation that can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For sterically hindered anilines, more reactive acylating agents and potentially harsher reaction conditions may be necessary. A green and efficient protocol for the N-formylation and N-acetylation of various anilines using deep eutectic solvents has been reported, which could be applicable to this compound. nih.gov

Table 2: General Conditions for N-Acylation of Anilines

| Acylating Agent | Catalyst/Solvent | General Conditions |

|---|---|---|

| Formamide | [ChCl][ZnCl2]2 | 80 °C, 3.5 h nih.gov |

| Acetic Acid | [ChCl][ZnCl2]2 | 70 °C, 3 h nih.gov |

| Acid Chlorides | Pyridine | Room Temperature |

The synthesis of sterically hindered N-acylated amino acids has also been achieved through the addition of organometallic reagents to N-carboxyanhydrides, demonstrating an alternative approach to forming amide bonds with hindered amines. nih.gov

Nitrile Group Transformations

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities, providing a gateway to diverse molecular scaffolds.

Conversion to Carboxylic Acids and Esters

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. For sterically hindered arylacetonitriles, the reaction may require more forcing conditions. A mild alkaline hydrolysis method for hindered esters in a non-aqueous medium has been reported, which could potentially be adapted for the hydrolysis of the corresponding nitrile. arkat-usa.orgresearchgate.net

General Hydrolysis Conditions:

Acidic Hydrolysis: Refluxing with a strong acid like HCl or H₂SO₄.

Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH, followed by acidification to yield the carboxylic acid.

Once the carboxylic acid, (4-amino-3,5-dichlorophenyl)acetic acid, is obtained, it can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by reaction with an alkyl halide after conversion to the carboxylate salt.

Reductions to Amines (e.g., Primary, Secondary)

The reduction of the nitrile group in this compound would yield 2-(4-amino-3,5-dichlorophenyl)ethan-1-amine, a primary amine. This transformation adds a flexible ethylamine (B1201723) side chain to the aromatic ring. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For arylacetonitriles with ortho substituents, the steric hindrance might influence the choice of catalyst and reaction conditions for hydrogenation.

The synthesis of secondary amines from nitriles is also possible through reductive amination. This involves the in-situ formation of an imine followed by its reduction.

Cyclization Reactions Involving the Nitrile Functionality for Heterocycle Formation

Furthermore, nitrile oxides, which can be generated from nitroso oxides, are known to undergo [3+2] cycloaddition reactions with nitriles to form 1,2,4-oxadiazoles. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines provides another route to substituted quinolines, highlighting the potential for intramolecular cyclizations involving functional groups on the aniline nitrogen and a side chain. nih.gov

Aromatic Ring Modifications

The dichlorophenyl ring of this compound is a key target for structural modifications. The presence of an activating amino group and deactivating chloro groups governs the reactivity and regioselectivity of substitution reactions.

Regioselective Substitution of the Dichlorophenyl Ring

Regioselective substitution reactions on similarly substituted aromatic systems often require carefully chosen conditions to achieve the desired outcome. For instance, in related 2,4-dichloro-substituted heterocyclic systems, nucleophilic aromatic substitution (SNAr) shows high regioselectivity, which can be influenced by the nature of the nucleophile. mdpi.comnih.gov While electrophilic substitution is more common for this phenyl ring, the principles of controlling regioselectivity are paramount.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-Amino-3,5-dichloro-2-nitrophenyl)acetonitrile | The powerful activating and directing effect of the amino group favors substitution at the available ortho position (C2 or C6), despite steric hindrance and ring deactivation. |

| Halogenation | Br₂, FeBr₃ | (4-Amino-2-bromo-3,5-dichlorophenyl)acetonitrile | Similar to nitration, the amino group directs the incoming electrophile to the C2/C6 position. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4,6-dichloro-3-(cyanomethyl)benzenesulfonic acid | The sulfonyl group is directed to the position ortho to the amino group. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | Generally Unfavorable | The strong deactivating effect of the amino group (which complexes with the Lewis acid catalyst) and the other deactivating groups inhibits these reactions. |

Introduction of Additional Halogens or Other Electrophilic/Nucleophilic Groups

The introduction of additional functional groups onto the aromatic ring can further modulate the electronic and steric properties of the molecule.

Halogenation: Further halogenation, for instance with bromine or iodine, would be expected to occur at the C2 or C6 positions, directed by the amino group. The reaction conditions would need to be optimized to overcome the deactivating effects of the existing chlorine atoms and the cyanomethyl group.

Nitration and Sulfonation: As detailed in the table above, nitration and sulfonation are feasible electrophilic substitution reactions that would introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. These groups are strongly deactivating and can serve as handles for further synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): While less common on this electron-rich aminophenyl ring, SNAr could potentially replace one of the chlorine atoms if a sufficiently strong electron-withdrawing group were introduced onto the ring, or through mechanisms like the formation of a diazonium salt from the amino group. The diazonium salt could then be displaced by a wide variety of nucleophiles.

Synthesis of Structural Analogues and Homologues

The synthesis of analogues and homologues allows for a systematic exploration of structure-activity relationships.

Exploration of Variously Substituted Dichlorophenylacetonitrile Derivatives

A range of derivatives can be accessed by modifying the substitution pattern on the phenyl ring. This is typically achieved by starting with differently substituted anilines and then introducing the cyanomethyl group. For example, using anilines with different halogen substitutions (e.g., dibromo, difluoro) or other alkyl or alkoxy groups would lead to a library of analogues. The synthesis of novel 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives highlights the interest in exploring compounds with the dichlorophenyl moiety. nih.gov

Table 2: Examples of Hypothetical Variously Substituted Dichlorophenylacetonitrile Derivatives

| Starting Material | Resulting Analogue | Potential Property Modification |

|---|---|---|

| 4-Amino-3,5-dibromobenzonitrile | (4-Amino-3,5-dibromophenyl)acetonitrile | Altered lipophilicity and electronic properties due to the change from chlorine to bromine. |

| 4-Amino-3,5-dimethylbenzonitrile | (4-Amino-3,5-dimethylphenyl)acetonitrile | Increased lipophilicity and altered steric profile. |

| 4-Amino-3,5-dimethoxybenzonitrile | (4-Amino-3,5-dimethoxyphenyl)acetonitrile | Increased electron-donating character and potential for new hydrogen bonding interactions. |

| 4-Amino-2,6-dichlorobenzonitrile | (4-Amino-2,6-dichlorophenyl)acetonitrile | Altered steric hindrance around the amino group, potentially affecting its reactivity and interactions. |

Creation of Fused Heterocyclic Systems Utilizing the Core Structure

The ortho-amino nitrile functionality of this compound is a classic precursor for the synthesis of fused heterocyclic systems. researchgate.net This reactive arrangement allows for cyclization reactions with a variety of reagents to form five- or six-membered heterocyclic rings fused to the phenyl ring. Such fused systems are of great interest in medicinal chemistry. The synthesis of fused heterocycles from 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazole demonstrates the versatility of amino groups adjacent to other reactive sites for building complex ring systems. researchgate.net Similarly, 2-aminothiophenes are valuable starting points for a variety of thiophene-containing heterocycles. nih.gov

Common Cyclization Strategies:

Fused Pyrimidines: Reaction with 1,3-dicarbonyl compounds, β-ketoesters, or malonates can yield fused pyrimidine (B1678525) rings, which are prevalent in biologically active molecules.

Fused Pyridines: The Gewald reaction, involving reaction with a ketone or aldehyde and elemental sulfur, can lead to the formation of a fused thiophene (B33073) ring, which can sometimes be a precursor to other fused systems. More direct routes to fused pyridines might involve condensation with α,β-unsaturated ketones.

Fused Triazoles: Diazotization of the amino group followed by intramolecular cyclization onto the nitrile group can lead to the formation of a fused 1,2,3-triazole ring.

Table 3: Examples of Fused Heterocyclic Systems from this compound

| Reagent | Fused Heterocyclic System | General Structure |

|---|---|---|

| Formamide | 5,7-Dichloro-4-aminoquinazoline | Fused pyrimidine |

| Ethyl acetoacetate | 4-Amino-6,8-dichloro-2-methylquinolin-3-carbonitrile | Fused pyridine |

| Carbon disulfide | 5,7-Dichloro-2-mercapto-3H-benzo[d]imidazole-4-carbonitrile | Fused imidazole |

| Phenyl isothiocyanate | 4-Amino-6,8-dichloro-2-(phenylamino)quinoline-3-carbonitrile | Fused pyridine |

Development of Chiral Analogues for Stereoselective Studies

The development of chiral analogues is crucial for studying stereoselective interactions with biological targets. Chirality can be introduced into the this compound scaffold in several ways.

Modification of the Acetonitrile (B52724) Side Chain: Asymmetric synthesis techniques can be employed to introduce a chiral center at the α-position of the nitrile group. This could be achieved by deprotonation followed by enantioselective protonation or alkylation using a chiral catalyst or auxiliary. The biocatalytic synthesis of key chiral intermediates for pharmaceuticals provides a powerful methodology for creating such stereocenters. mdpi.com

Derivatization with Chiral Moieties: The amino group can be acylated or alkylated with chiral reagents to introduce a stereocenter.

Creation of Atropisomers: If bulky substituents were introduced at the C2 and C6 positions, restricted rotation around the C-N bond or the C-C bond to the ring could lead to stable atropisomers, which are a form of axial chirality.

The synthesis of these chiral analogues would enable detailed stereoselective studies to understand how the three-dimensional arrangement of the molecule influences its activity.

Biological Activity and Mechanistic Studies of 4 Amino 3,5 Dichlorophenyl Acetonitrile Derivatives

Antimicrobial Research Applications

Research into the antimicrobial properties of (4-Amino-3,5-dichlorophenyl)acetonitrile and its direct derivatives is an area with limited publicly available data. The following sections outline the current state of knowledge based on existing scientific literature.

There is currently a lack of specific research data on the antibacterial activity of this compound and its derivatives against Gram-positive and Gram-negative bacteria. While studies have been conducted on various other substituted phenylacetonitrile compounds, showing a range of antibacterial effects, this specific scaffold has not been extensively reported on in this context.

Similar to the antibacterial research, there is a scarcity of published studies evaluating the antifungal efficacy of this compound and its derivatives. The potential of this chemical class against fungal pathogens remains an underexplored area of research.

The precise mechanism by which this compound derivatives might exert antimicrobial effects, such as through bacterial membrane disruption, has not been specifically investigated. Mechanistic studies on antimicrobial agents often involve examining their interaction with bacterial cell membranes, which can lead to depolarization, pore formation, and leakage of cellular contents. However, such investigations for this particular class of compounds are not currently available in the scientific literature.

Due to the limited number of studies on the antimicrobial effects of this compound derivatives, a comprehensive understanding of their structure-activity relationships (SAR) has not been established. SAR studies are crucial for optimizing the antimicrobial potency and selectivity of lead compounds by modifying their chemical structure and observing the impact on biological activity. This remains a prospective area for future research.

Receptor Modulation Studies

Structure-Function Analysis of Receptor-Ligand Interactions

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the specific interactions they form within the binding pockets of their target receptors. Key structural features, including the aminophenyl ring, the dichloro substitution pattern, and the acetonitrile (B52724) group, each play a distinct role in modulating receptor-ligand interactions.

Role of the Phenyl Ring and Substituents: The central phenyl ring serves as the primary scaffold for this class of compounds. The amino group at the 4-position is a critical determinant of activity, often participating in hydrogen bonding interactions with receptor residues. The electronic nature of this amino group can be modulated by other substituents on the ring.

The 3,5-dichloro substitution pattern significantly influences the electronic properties and conformation of the molecule. The electron-withdrawing nature of the chlorine atoms can affect the pKa of the amino group, thereby influencing its ionization state at physiological pH and its ability to form ionic interactions or hydrogen bonds. Furthermore, the bulky chlorine atoms can introduce steric constraints that dictate the orientation of the molecule within the binding pocket, potentially enhancing selectivity for a particular receptor subtype.

Structure-Activity Relationships in Analogous Compounds:

While direct structure-function studies on this compound derivatives are limited in the public domain, valuable insights can be gleaned from research on structurally related compounds, such as amino-3,5-dicyanopyridines, which have been extensively studied as adenosine receptor (AR) ligands. mdpi.comnih.govresearchgate.netresearchgate.net

In these analogous series, modifications to the substituents on the core aromatic ring have been shown to dramatically alter receptor affinity and selectivity. For instance, the nature of the substituent at the 4-position of the pyridine ring significantly impacts both affinity and efficacy at different adenosine receptor subtypes. nih.gov This highlights the sensitivity of the receptor binding pocket to the steric and electronic properties of the ligand.

Molecular docking studies on these related compounds have helped to rationalize the observed structure-activity relationships (SARs). mdpi.com These computational models predict the binding poses of the ligands and identify key amino acid residues involved in the interaction. Such studies underscore the importance of specific hydrogen bonds and hydrophobic interactions in determining the binding affinity and functional outcome.

Interactive Data Table: Inferred Structure-Activity Relationships

The following table summarizes the inferred impact of key structural features of this compound derivatives on receptor interactions, based on principles of medicinal chemistry and SAR data from analogous compounds.

| Structural Feature | Potential Role in Receptor Interaction | Predicted Effect of Modification |

| 4-Amino Group | Hydrogen bond donor/acceptor, potential for ionic interactions. | Altering basicity (e.g., through N-alkylation) could change interaction strength and selectivity. |

| 3,5-Dichloro Substituents | Steric bulk influencing conformation, electron-withdrawing effect modulating amino group pKa. | Replacement with other halogens or alkyl groups would alter steric and electronic profiles, impacting selectivity. |

| Acetonitrile Group | Hydrogen bond acceptor, dipole-dipole interactions. | Bioisosteric replacement (e.g., with a carboxamide) could introduce additional hydrogen bonding opportunities. |

| Phenyl Ring Scaffold | Core structure for orienting functional groups, potential for π-π stacking interactions. | Introduction of heteroatoms (e.g., pyridine) would change electronic distribution and potential interaction points. |

Detailed Research Findings from Related Scaffolds:

Research on amino-3,5-dicyanopyridines has revealed that this chemical class is highly versatile, with small structural changes leading to significant shifts in affinity, selectivity, and even the pharmacological profile (e.g., from agonist to antagonist). mdpi.com For example, certain substituents on the pyridine scaffold can result in compounds with nanomolar binding affinity for human A1 and A2A adenosine receptors. mdpi.com Docking studies on these ligands have provided a structural basis for these observations, highlighting specific interactions within the adenosine receptor binding sites. mdpi.com

These findings from structurally related compounds provide a valuable framework for predicting the structure-function relationships of this compound derivatives. Experimental validation through synthesis and pharmacological testing of a focused library of analogs would be necessary to confirm these hypotheses and to fully elucidate the molecular determinants of their biological activity.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. These studies are crucial in drug discovery and molecular biology for understanding a compound's potential biological activity.

Prediction of Ligand-Receptor Binding Modes and Affinities

This subsection would typically involve using computational software to place (dock) the (4-Amino-3,5-dichlorophenyl)acetonitrile molecule into the active site of a specific biological receptor. The goal is to predict the most likely binding orientation (mode) and to calculate a score that estimates the binding strength (affinity). This process helps in hypothesizing the mechanism of action and the potential efficacy of the compound. However, no specific docking studies predicting the binding modes and affinities for this compound have been reported in the available literature.

Computational Design of Novel Derivatives with Enhanced Activities

Building upon docking studies, researchers often modify the structure of a lead compound in silico to design new derivatives with improved properties. By altering functional groups on the this compound scaffold, computational methods could be used to predict which modifications might lead to enhanced binding affinity, better selectivity, or improved pharmacokinetic profiles. There are currently no published studies detailing the computational design of novel derivatives based on this specific compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of a molecule. These calculations are fundamental to understanding molecular stability, reactivity, and other chemical behaviors.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. For this compound, DFT studies would calculate properties like optimal molecular geometry, charge distribution, and bond energies. Such analyses are foundational for understanding the molecule's intrinsic properties. While DFT is a common method for characterizing molecules, specific studies on the electronic structure of this compound are not found in the reviewed literature. For the related compound, 4-Amino-3,5-dichloropyridine, energy framework analysis using the CE-B3LYP/6–31 G(d,p) basis set has been performed to reveal contributions to crystal packing. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity and Biological Activity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govmaterialsciencejournal.orgcolab.ws A detailed HOMO/LUMO analysis for this compound, which would provide insights into its potential reactivity and biological interactions, has not been documented in available scientific sources.

Theoretical Prediction of Redox Potentials and Related Electrochemical Behavior

Theoretical methods can be employed to predict the redox potentials of a molecule, which describe its tendency to be oxidized or reduced. These predictions are valuable for understanding how a compound might behave in electrochemical systems or in biological redox reactions. There are no available theoretical studies predicting the redox potentials or electrochemical behavior specifically for this compound.

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic analysis is a cornerstone in the structural elucidation of chemical compounds. For this compound, a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of its molecular architecture and conformation. While complete experimental spectra for this specific compound are not widely available in published literature, analysis of predicted data and comparison with structurally similar compounds, such as 4-amino-3,5-dichlorobenzonitrile (B1268074), offer significant insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to be relatively simple, reflecting the symmetry of the molecule. The key expected signals are:

A singlet for the two equivalent aromatic protons on the phenyl ring. The presence of two chlorine atoms and an amino group influences the chemical shift of these protons.

A singlet for the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group. Its proximity to the aromatic ring will affect its chemical shift.

A broad singlet for the amino (-NH₂) protons. The chemical shift of these protons can vary depending on the solvent and concentration.

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | s | 2H | Aromatic C-H |

| ~4.50 | s (broad) | 2H | -NH₂ |

| ~3.70 | s | 2H | -CH₂CN |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The predicted ¹³C NMR spectrum for this compound would feature distinct signals for each unique carbon atom. Key expected resonances include:

Signals for the quaternary carbons of the aromatic ring, including those bonded to the amino group, chlorine atoms, and the acetonitrile moiety.

A signal for the two equivalent aromatic C-H carbons.

A signal for the methylene carbon (-CH₂-).

A signal for the nitrile carbon (-C≡N), which typically appears in a distinct region of the spectrum.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| ~145 | Aromatic C-NH₂ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-Cl |

| ~120 | Aromatic C-CH₂CN |

| ~117 | -C≡N |

| ~25 | -CH₂CN |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While experimental data for the title compound is scarce, the FT-IR spectrum of the closely related 4-amino-3,5-dichlorobenzonitrile provides a reliable reference for the expected vibrational modes.

Key characteristic absorption bands would include:

N-H stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: The aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

C≡N stretching: The nitrile group has a very characteristic sharp absorption band in the region of 2220-2260 cm⁻¹.

C=C stretching: The aromatic ring will exhibit C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond of the amino group is expected in the 1250-1360 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

| Vibrational Frequency (cm⁻¹) (based on 4-amino-3,5-dichlorobenzonitrile) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400-3500 | -NH₂ | Asymmetric and Symmetric N-H Stretch |

| ~3050-3150 | Aromatic C-H | C-H Stretch |

| ~2900-3000 | Aliphatic C-H (-CH₂-) | C-H Stretch |

| ~2230 | -C≡N | C≡N Stretch |

| ~1600, ~1480 | Aromatic C=C | C=C Stretch |

| ~1300 | Aromatic C-N | C-N Stretch |

| ~700-800 | Aromatic C-Cl | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and can reveal details about its structure through fragmentation patterns. The mass spectrum of 4-amino-3,5-dichlorobenzonitrile shows a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms. A similar pattern would be expected for this compound.

The key features of the expected mass spectrum would be:

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion, with the characteristic isotopic signature of two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1).

Fragmentation Patterns: Fragmentation may occur through the loss of the nitrile group or other small fragments, providing further structural information.

| m/z Value (based on 4-amino-3,5-dichlorobenzonitrile) | Assignment |

|---|---|

| 186/188/190 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster |

Role in Broader Academic Research Fields

Contribution to the Development of New Organic Reaction Methodologies

(4-Amino-3,5-dichlorophenyl)acetonitrile is a valuable precursor in the synthesis of complex heterocyclic compounds. scispace.com The presence of the amino and nitrile functional groups allows for a variety of chemical transformations, making it an ideal starting material for exploring new reaction pathways. For instance, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the amino group can undergo diazotization, acylation, or serve as a nucleophile in substitution reactions.

Researchers have utilized this compound in multi-component reactions to construct intricate molecular architectures in a single step. mdpi.com These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. The development of such methodologies is crucial for the rapid and sustainable synthesis of novel organic molecules with potential applications in materials science and pharmaceuticals.

The reactivity of the acetonitrile (B52724) moiety, in particular, has been exploited in the development of cyanomethylation reactions. mdpi.com While acetonitrile is often used as a solvent, its role as a synthon for introducing a cyanomethyl group is an active area of research. mdpi.com Methodologies involving metal catalysis, such as with copper or iron, can activate the acetonitrile C-H bond, allowing it to react with various electrophiles. mdpi.com This strategy enables the synthesis of a wide range of nitrile-containing compounds, which are prevalent in many biologically active molecules. mdpi.comnih.gov

The amino group of this compound can direct reactions to specific positions on the aromatic ring, a concept known as directed metalation. This has been employed in iron-catalyzed cyanomethylation of amino-substituted arenes, where the amino group plays a decisive role in the reaction's success. mdpi.com Such directed reactions provide a high degree of control over the synthesis of substituted aromatic compounds.

Utility as a Chemical Probe in Biological System Investigations

While direct applications of this compound as a chemical probe are not extensively documented, its derivatives have potential in this area. The core structure can be modified to incorporate fluorophores or other reporter groups, enabling the resulting molecules to be used for imaging and tracking biological processes. The nitrile group, for example, can be a bioisostere for halogens, mimicking their electronic properties and allowing for better interaction with the active sites of enzymes. nih.gov

The development of amino-acetonitrile derivatives has led to the discovery of new classes of anthelmintic compounds. nih.gov These compounds have shown activity against parasitic nematodes, including strains resistant to existing drugs. nih.gov The structure-activity relationship studies of these derivatives provide insights into the molecular targets within the parasites, which can be further investigated using probes based on the this compound scaffold.

Furthermore, the synthesis of novel pyrazole (B372694) derivatives from related amino-nitrile precursors has been explored. scispace.comresearchgate.net Pyrazoles are known to have a wide range of biological activities, and fluorescently labeled versions could serve as probes to study their mechanism of action and distribution in biological systems. scispace.com The versatility of the aminonitrile starting material allows for the systematic modification of the pyrazole structure to optimize its properties as a chemical probe.

Applications in Medicinal Chemistry Scaffold Development

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.goved.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in the development of cancer. ed.ac.uk Small molecule inhibitors that target specific kinases have become an important class of anti-cancer drugs. nih.goved.ac.uk

Derivatives of this compound have been synthesized and evaluated as inhibitors of various tyrosine kinases. For example, it is a key intermediate in the synthesis of a series of 4-anilino-3-quinolinecarbonitriles, which are potent inhibitors of Src kinase. nih.gov The dichlorophenylamino moiety is a common feature in many kinase inhibitors, as it can form key interactions within the ATP-binding site of the enzyme.

The development of benzochromene derivatives from precursors containing the dichlorophenyl group has also shown promise in cancer research. mdpi.commdpi.com These compounds have demonstrated cytotoxic activity against various cancer cell lines and have been investigated as inhibitors of EGFR and VEGFR-2, two important targets in oncology. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target kinases. mdpi.com

The following table summarizes some of the key applications of this compound and its derivatives in medicinal chemistry:

| Application Area | Target/Activity | Significance |

| Kinase Inhibition | Src, Abl, Lck, EGFR, VEGFR-2 | Development of targeted cancer therapies. nih.govnih.govmdpi.com |

| Anthelmintic Agents | Parasitic nematodes | Addressing drug resistance in parasitic infections. nih.gov |

| Heterocyclic Synthesis | Pyrazoles, Quinolines, Benzochromenes | Creation of diverse libraries of compounds for drug discovery. scispace.commdpi.comresearchgate.netnih.govmdpi.com |

The versatility of the this compound scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. This makes it a valuable starting point for the design and synthesis of new drug candidates.

Future Directions and Emerging Research Avenues

Untapped Synthetic Potential and Green Chemistry Approaches

While established methods exist for synthesizing (4-Amino-3,5-dichlorophenyl)acetonitrile, significant opportunities lie in developing more efficient, sustainable, and environmentally benign synthetic routes. The principles of green chemistry are paramount in modern pharmaceutical and chemical manufacturing to reduce waste and minimize hazards. nih.govnih.gov

Future synthetic explorations could focus on:

Catalytic Methods: Developing novel catalytic systems for the construction of the substituted aniline (B41778) core could offer higher yields and selectivity. This includes exploring copper-catalyzed amination of aryl boronic esters or transition metal-catalyzed C-H functionalization, which provide atom-economical alternatives to traditional methods. nih.govresearchgate.net

Electrochemical Synthesis: Leveraging electrochemistry offers a green alternative to conventional redox reagents. researchgate.net Electrochemical methods could be explored for the functionalization of the acetonitrile (B52724) group or for constructing the aromatic core, reducing the reliance on chemical oxidants and reductants. researchgate.netdntb.gov.ua

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the acetonitrile moiety represents a frontier in organic synthesis. acs.org Developing selective C-H activation strategies would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of analogs without the need for de novo synthesis. le.ac.uk

Exploration of Novel Biological Targets and Therapeutic Applications

The true potential of this compound lies in the biological activities of its derivatives. The core structure is a versatile scaffold that can be elaborated to target a wide array of biological pathways implicated in various diseases.

Key areas for therapeutic exploration include:

Oncology: Derivatives of structurally related dichlorophenyl compounds have shown promise as anticancer agents. For instance, dichlorophenylacrylonitriles have been identified as ligands for the Aryl hydrocarbon Receptor (AhR), inducing cell death in cancer cell lines. nih.gov Further derivatization of this compound could yield novel compounds with potent and selective anticancer activity.

Neurodegenerative Diseases: Aminopyrazole derivatives, which can be synthesized from related precursors, have been noted for their potential to prevent protein aggregation, a key pathological event in Alzheimer's disease. researchgate.net This suggests that derivatives of this compound could be investigated as potential agents against neurodegenerative disorders.

Infectious and Inflammatory Diseases: The 4-amino-3,5-dichlorophenyl moiety is present in molecules with antimicrobial and anti-inflammatory properties. This provides a strong rationale for synthesizing and screening a library of derivatives against a panel of bacterial pathogens and inflammatory targets.

| Potential Therapeutic Area | Rationale Based on Related Structures | Potential Biological Targets |

| Oncology | Dichlorophenylacrylonitriles show cytotoxic effects in cancer cells. nih.gov | Aryl hydrocarbon Receptor (AhR), DNA Methyltransferases, Protein Kinases |

| Infectious Diseases | Derivatives of 4-Amino-3,5-dichloropyridine exhibit antimicrobial activity. | Bacterial cell wall synthesis enzymes, DNA gyrase |

| Inflammatory Diseases | Related aminopyridine structures are used to develop drugs for inflammatory conditions. | Cyclooxygenase (COX) enzymes, Cytokine receptors |

| Neurodegenerative Diseases | Aminopyrazoles show potential in preventing protein aggregation. researchgate.net | Amyloid-beta (Aβ) plaques, Tau protein |

| Cardiovascular Diseases | Amino-3,5-dicyanopyridines act as adenosine receptor ligands. google.com | Adenosine Receptors (A1, A2A, A2B, A3) |

Advanced Computational Approaches for Structure-Function Elucidation

To guide the rational design of new derivatives, advanced computational methods are indispensable. These techniques provide deep insights into the molecule's properties and its interactions with biological targets, saving significant time and resources in the discovery phase.

Future computational studies should include:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and reactivity of this compound and its analogs. This information is crucial for understanding the molecule's intrinsic properties. mdpi.com

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. By docking proposed derivatives into the active sites of proteins like kinases, receptors, or enzymes, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. acs.orgmdpi.com

Hirshfeld Surface Analysis: This method is used to analyze and visualize intermolecular interactions within a crystal structure. It can provide valuable information on the forces that govern molecular packing and can help in understanding structure-property relationships. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

| Computational Technique | Application in Drug Discovery | Specific Insights for this compound |

| Density Functional Theory (DFT) | Calculating electronic properties and molecular geometry. mdpi.com | Predict reactivity of the amino and nitrile groups for derivatization. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.com | Identify potential derivatives that bind strongly to cancer or neuro-targets. |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions. mdpi.com | Understand crystal packing and its influence on physical properties like solubility. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predict the therapeutic potential of novel derivatives before synthesis. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery platforms are essential. The integration of combinatorial chemistry with high-throughput screening (HTS) allows for the rapid synthesis and evaluation of large libraries of compounds.

The strategy would involve:

Combinatorial Library Design: Designing a library of derivatives by systematically modifying the amino and acetonitrile functional groups of the core structure. This approach can generate thousands of distinct molecules, significantly expanding the chemical space explored.

High-Throughput Synthesis: Employing automated synthesis platforms to rapidly produce the designed library of compounds.

High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets using automated, miniaturized assays. acs.org This allows for the rapid identification of "hits"—compounds that exhibit a desired biological activity.

Hit-to-Lead Optimization: The most promising hits from the HTS campaign would then be selected for further chemical optimization to improve their potency, selectivity, and drug-like properties, leading to the development of lead compounds for preclinical evaluation.

This integrated approach accelerates the discovery pipeline, enabling a more efficient and comprehensive evaluation of the therapeutic potential unlocked by the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for (4-Amino-3,5-dichlorophenyl)acetonitrile?

Methodological Answer: The synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. A plausible route is:

Precursor Preparation : Start with 4-amino-3,5-dichlorophenyl derivatives, such as 4-amino-3,5-dichloroacetophenone (CAS 37148-48-4), which can be brominated at the acetyl group to form a reactive intermediate .

Nitrile Formation : React the brominated intermediate with cyanide sources (e.g., KCN or NaCN) under controlled conditions to substitute the bromine with a nitrile group.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use -NMR and -NMR to confirm the aromatic proton environment (e.g., para-substituted amino group) and nitrile carbon (~110–120 ppm).

- IR Spectroscopy : Identify the nitrile stretch (~2240 cm) and NH vibrations (~3350 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z: 215.00 for CHClN) .

Q. Example Data :

| Technique | Key Peaks/Observations | Interpretation |

|---|---|---|

| -NMR | δ 6.85 (s, 2H, Ar-H) | Symmetric aromatic protons |

| IR | 2240 cm (C≡N) | Nitrile functional group |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to model electron density maps. The amino group’s lone pair may activate the aromatic ring for electrophilic substitution, while the nitrile’s electron-withdrawing effect directs reactivity to specific positions .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the para-position to the amino group may exhibit higher reactivity due to resonance stabilization .

Key Insight : Computational models suggest steric hindrance from chlorine atoms limits reactivity at the 3,5-positions, favoring modifications at the 2- or 6-positions .

Q. How to resolve contradictions in reported biological activities of derivatives?

Methodological Answer :

- Comparative Studies : Design assays with standardized conditions (e.g., fixed pH, temperature) to evaluate derivatives. For example, compare the analgesic activity of acetonitrile derivatives against acetamide analogs (e.g., N-(4-Amino-3,5-dichlorophenyl)acetamide, CAS 7402-53-1) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with F) and measure IC values in receptor-binding assays .

Q. Example Data :

| Derivative | Biological Activity (IC, μM) | SAR Insight |

|---|---|---|

| This compound | 12.5 ± 1.2 (COX-2 inhibition) | Nitrile enhances selectivity |

| N-(4-Amino-3,5-dichlorophenyl)acetamide | 8.9 ± 0.8 (COX-2 inhibition) | Amide improves potency |

Q. What environmental factors influence the stability of this compound during storage?

Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (30–80% RH).

- Key Findings :

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

Q. Hazard Data :

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Avoid direct contact |

| Respiratory Irritation | H335 | Use respiratory protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.